molecular formula C13H10O2 B142659 3-Phenoxybenzaldehyde CAS No. 39515-51-0

3-Phenoxybenzaldehyde

Cat. No.: B142659
CAS No.: 39515-51-0
M. Wt: 198.22 g/mol
InChI Key: MRLGCTNJRREZHZ-UHFFFAOYSA-N
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Description

m-Phenoxybenzaldehyde: is an organic compound with the molecular formula C13H10O2 3-Phenoxybenzaldehyde . This compound is characterized by a benzene ring substituted with a phenoxy group and an aldehyde group at the meta position. It is a valuable intermediate in the synthesis of various chemicals, particularly in the production of pyrethroid insecticides .

Mechanism of Action

Target of Action

3-Phenoxybenzaldehyde is a synthetic compound that has been used in the synthesis of various pyrethroid pesticides It’s known that it’s a key intermediate in the synthesis of pyrethroid pesticides, which primarily target the nervous system of insects .

Mode of Action

It’s known to undergo reactions such as hydrogenation, catalyzed by au/pt bimetallic core/shell nanoparticles, to yield 3-phenoxyphenyl methanol . This suggests that it can interact with catalysts and participate in chemical reactions to form other compounds.

Biochemical Pathways

This compound is involved in the biodegradation pathways of pyrethroid pesticides. In the degradation of fenvalerate, a type of pyrethroid pesticide, this compound is produced as a main intermediate product . It’s also involved in the degradation of deltamethrin, another pyrethroid pesticide . In these pathways, this compound is further metabolized to other compounds, affecting downstream effects.

Pharmacokinetics

Its physical and chemical properties, such as its boiling point (169-1695 °C/11 mmHg) and density (1147 g/mL at 25 °C), suggest that it may have certain bioavailability characteristics .

Result of Action

As an intermediate in the degradation of pyrethroid pesticides, its formation and further metabolism can lead to the detoxification of these pesticides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its degradation in the environment can be affected by the presence of certain microorganisms . Additionally, its physical and chemical properties suggest that it may be sensitive to conditions such as temperature and pressure .

Biochemical Analysis

Biochemical Properties

3-Phenoxybenzaldehyde has been shown to interact with various enzymes and proteins. For instance, it has been reported to undergo hydrogenation catalyzed by Au/Pt bimetallic core/shell nanoparticles to yield 3-phenoxyphenyl methanol . This suggests that this compound can interact with certain metal nanoparticles, potentially influencing their catalytic activities.

Cellular Effects

In terms of cellular effects, this compound and its metabolites have been shown to produce cell cycle arrest, inhibition of cell differentiation, and generation of reactive oxygen species, indicating the potential for immunotoxicity .

Molecular Mechanism

The molecular mechanism of this compound involves several steps. It is synthesized from 3-phenoxybenzoic acid, which is generated by the catalytic oxidation of 3-phenoxytoluene. This is followed by electrolytic reduction to obtain Phenoxybenzyl alcohol, and then selective oxidation with sodium hypochlorite to obtain this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, a study found that a co-culture of Acinetobacter junii LH-1-1 and Klebsiella pneumoniae BPBA052 was able to degrade 94.25% of deltamethrin (a pyrethroid pesticide) and its metabolite this compound within 72 hours .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that the effects of chemical compounds can vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in the metabolic pathways of certain pyrethroid pesticides. For example, it is a metabolite in the degradation pathway of deltamethrin, a type of pyrethroid pesticide .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Halogenation of m-Phenoxytoluene: One common method involves the halogenation of m-phenoxytoluene in an inert solvent with free radical initiators or strong light to produce mono and dihalo derivatives.

    Oxidation of m-Phenoxytoluene: Another method involves the oxidation of m-phenoxytoluene in the presence of a catalyst system containing cobalt and manganese acetates, along with promoters like bromide and zirconium ions.

Industrial Production Methods: The industrial production of m-phenoxybenzaldehyde typically follows the oxidation route due to its efficiency and cost-effectiveness. The process involves fewer steps, uses readily available reagents, and avoids high-risk processes such as oxidation and reduction .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: m-Phenoxybenzaldehyde can undergo oxidation to form m-phenoxybenzoic acid.

    Reduction: It can be reduced to m-phenoxybenzyl alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be used for nucleophilic substitution reactions.

Major Products Formed:

Comparison with Similar Compounds

    Benzaldehyde: Similar in structure but lacks the phenoxy group.

    p-Phenoxybenzaldehyde: Similar but with the phenoxy group at the para position.

    o-Phenoxybenzaldehyde: Similar but with the phenoxy group at the ortho position.

Uniqueness: m-Phenoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its meta-substitution makes it particularly valuable in the synthesis of pyrethroid insecticides, which is not as efficiently achieved with its ortho or para isomers .

Properties

IUPAC Name

3-phenoxybenzaldehyde
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10O2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLGCTNJRREZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3028005
Record name 3-Phenoxybenzaldehyde
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow liquid; [Alfa Aesar MSDS]
Record name 3-Phenoxybenzaldehyde
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Vapor Pressure

0.000164 [mmHg]
Record name 3-Phenoxybenzaldehyde
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CAS No.

39515-51-0
Record name 3-Phenoxybenzaldehyde
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Record name 3-Phenoxybenzaldehyde
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Record name Benzaldehyde, 3-phenoxy-
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Record name 3-Phenoxybenzaldehyde
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Record name m-phenoxybenzaldehyde
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Record name 3-PHENOXYBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

To a solution of 1.8mL (10.3 mmol) of 3-phenoxybenzyl alcohol (Aldrich Chemical Co.) in 20 mL of CH2Cl2 at room temperature was added 1.5 g of powdered 4 Å molecular sieves and 2.5 g of activated MnO2. The resulting suspension was stirred at room temperature for 0.5 h, at which time an additional 2.5 g of MnO2 was added. After stirring at room temperature for 0.5 h the reaction mixture was filtered through celite to give 1.84 g of the aldehyde 125 as an oil. 1H NMR consistent with structure.
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 g
Type
catalyst
Reaction Step One
Name
Quantity
2.5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Experiments were carried out under such conditions that the mixing ratio of m-phenoxytoluene to acetic acid was varied. Using as catalysts 3 mol% of cobalt acetate tetrahydrate and 3 mol% of sodium bromide to m-phenoxytoluene and limiting the total volume of the reaction liquid to 150 ml, the experiments were carried out in the same manner as described in Example 17. The results obtained are shown in Table 21. No substantial intermediate oxidation product was obtained when the amount of acetic acide was zero. When the amount of acetic acid was 0.5 mol per mol of m-phenoxytoluene, m-phenoxybenzaldehyde was obtained at a rate of selection of 20 mol% at a conversion rate of 30%. However, this experiment showed bad reproducibility.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

80 g (0.316 mol) of N-isobutylidene-3-phenoxybenzylamine is dissolved in 80 ml of toluene; to the solution is then added 4 g (0.036 mol) of potassium-tert-butylate, and the mixture is refluxed for 4 hours. After cooling of the reaction mixture, 35 g of 37% hydrochloric acid (about 0.35 mol) and 50 ml of water are added, and the toluene phase is separated. The toluene is distilled off to leave 57 g (0.288 mol) of 3-phenoxybenzaldehyde, corresponding to a yield of 91% of theory.
Name
N-isobutylidene-3-phenoxybenzylamine
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
potassium tert-butylate
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

20 g of 37% hydrochloric acid (about 0.2 mol) and 20 ml of water are added, with stirring, to a solution of 40 g (0.158 mol) of 3-phenoxybenzylidene-isobutylamine in 40 ml of toluene, and the whole is refluxed for 15 minutes. The organic phase is separated; it is then washed neutral with 10% sodium hydrogen carbonate solution, and the toluene is removed by rotation in a slight water-jet vacuum. Distillation of the residue yields 29.7 g (0.15 mol) of 3-phenoxybenzaldehyde, corresponding to a yield of 94.9% of theory; b.p. 94° C./6 Pa; nD20 =1.5976.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
3-phenoxybenzylidene-isobutylamine
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
94.9%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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